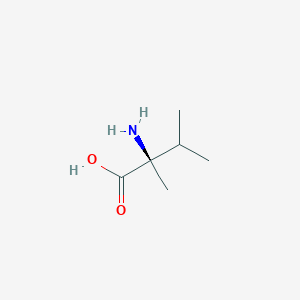

3-Methyl-D-isovaline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYTYOMSQHBYTK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426344 | |

| Record name | 3-Methyl-D-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53940-82-2 | |

| Record name | 3-Methyl-D-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of D-Isovaline

A Note on Nomenclature: The compound "3-Methyl-D-isovaline" is not a standard chemical name. This guide will focus on the properties and protocols for D-isovaline , which is (R)-2-amino-2-methylbutanoic acid. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

D-isovaline is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. It is a chiral molecule and an isomer of the more common amino acid, valine.[1] Its structure is characterized by a methyl group and an ethyl group attached to the α-carbon, which also bears the amino and carboxyl groups. This structure makes it resistant to racemization.[2]

Quantitative Data

The following table summarizes the key quantitative chemical and physical properties of D-isovaline.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-2-methylbutanoic acid | [3] |

| Molecular Formula | C₅H₁₁NO₂ | [3][4] |

| Molecular Weight | 117.15 g/mol | [5] |

| CAS Number | 3059-97-0 | [3][5] |

| Melting Point | 276-278 °C | [6][7] |

| Boiling Point | 213.6 ± 23.0 °C (Predicted) | [6] |

| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | Freely soluble | [6][7] |

| pKa | 2.38 ± 0.10 (Predicted) | [6] |

| Specific Optical Rotation ([α]D) | -11.28° (c=5 in H₂O at 25°C) | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of D-isovaline are crucial for its application in research and development.

Synthesis of D-Isovaline

The synthesis of D-isovaline typically involves a two-step process: the non-stereoselective synthesis of the racemic mixture (DL-isovaline) followed by the resolution of the enantiomers.

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. For isovaline, the starting material is 2-butanone.

Reaction Scheme:

Detailed Protocol:

-

Imine Formation: In a well-ventilated fume hood, combine 2-butanone (1.0 eq), ammonium chloride (NH₄Cl, 1.2 eq), and potassium cyanide (KCN, 1.2 eq) in a suitable solvent such as aqueous ethanol.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Formation of α-aminonitrile: The reaction mixture will contain the intermediate α-aminonitrile.

-

Hydrolysis: Carefully add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture and heat under reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the crude DL-isovaline. The product can be purified by recrystallization from a water/ethanol mixture.

Note: This protocol is a general guideline. Specific reaction conditions may need to be optimized for yield and purity.

Enzymatic resolution is a highly efficient method for separating enantiomers. It utilizes the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the other.

Principle:

An enzyme, such as an aminoacylase, is used to selectively hydrolyze the N-acetyl derivative of one of the isovaline enantiomers.

Detailed Protocol:

-

N-Acetylation of DL-Isovaline: React the synthesized DL-isovaline with acetic anhydride to form N-acetyl-DL-isovaline.

-

Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-isovaline in a buffered aqueous solution (pH is enzyme-dependent, typically around 7-8). Add the aminoacylase enzyme.

-

Incubation: Incubate the mixture at a controlled temperature (typically 37°C) for a period sufficient for the complete hydrolysis of the L-enantiomer.

-

Separation: The resulting mixture will contain D-isovaline and N-acetyl-L-isovaline. These can be separated based on their different chemical properties, for example, by ion-exchange chromatography.

-

Isolation of D-Isovaline: The fraction containing D-isovaline is collected and the product is isolated by evaporation of the solvent and can be further purified by recrystallization.

Analytical Methods

Accurate and precise analytical methods are essential for the characterization and quality control of D-isovaline.

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules.

Protocol Outline:

-

Column: A chiral stationary phase (CSP) is required. Columns such as those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin-based CHIROBIOTIC T), or polysaccharide derivatives are commonly used for amino acid separations.

-

Mobile Phase: The mobile phase composition is critical for achieving separation and will depend on the chosen column. A common mobile phase for teicoplanin-based columns is a mixture of methanol, water, and a small amount of an acidic or basic modifier to control the ionization state of the analyte.

-

Sample Preparation: Dissolve a small amount of the D-isovaline sample in the mobile phase or a compatible solvent.

-

Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector, as the carboxyl group provides some UV absorbance, or more sensitively with a mass spectrometer (LC-MS).

-

Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

¹H NMR spectroscopy is a powerful tool for structural elucidation.

Experimental Parameters for ¹H NMR of D-Isovaline:

-

Solvent: Deuterium oxide (D₂O) is a common solvent for amino acids.

-

Sample Preparation: Dissolve a few milligrams of the D-isovaline sample in approximately 0.5-0.7 mL of D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Chemical Shifts (in D₂O):

-

The methyl protons of the ethyl group will appear as a triplet.

-

The methylene protons of the ethyl group will appear as a quartet.

-

The methyl protons directly attached to the α-carbon will appear as a singlet.

-

The amine and carboxylic acid protons will exchange with D₂O and will likely not be observed as sharp signals.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Considerations for Mass Spectrometry of D-Isovaline:

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 118.1.

-

Fragmentation Pattern (EI-MS): In EI-MS, fragmentation is more extensive. Common fragmentation pathways for α-amino acids include:

-

Loss of the carboxyl group (-COOH): This would result in a fragment ion.

-

Cleavage of the Cα-Cβ bond: This would lead to the loss of an ethyl radical.

-

Further fragmentation of the side chains.

-

Biological Activity and Signaling Pathways

D-isovaline has been shown to exhibit biological activity, primarily as an analgesic.[1] This effect is mediated through its interaction with peripheral GABA-B receptors.[1]

GABA-B Receptor Signaling Pathway

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the nervous system.[8] The activation of the GABA-B receptor by an agonist like D-isovaline initiates a downstream signaling cascade.

Diagram of the GABA-B Receptor Signaling Pathway:

Caption: GABA-B receptor signaling pathway activated by D-Isovaline.

Description of the Pathway:

-

Agonist Binding: D-isovaline binds to the extracellular domain of the GABA-B receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/o).

-

Subunit Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

Downstream Effects of Gβγ: The Gβγ subunit has two main effects:

-

It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) from the cell. This causes hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[8]

-

It inhibits voltage-gated calcium channels (Ca²⁺), which reduces the influx of calcium ions into the presynaptic terminal. This decrease in intracellular calcium concentration inhibits the release of neurotransmitters.[8]

-

This dual mechanism of action contributes to the overall inhibitory and analgesic effects of D-isovaline.

References

- 1. researchgate.net [researchgate.net]

- 2. PDSP - GABA [kidbdev.med.unc.edu]

- 3. rsc.org [rsc.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-D-isovaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-Methyl-D-isovaline, a non-proteinogenic α-amino acid. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the fields of analytical chemistry, drug discovery, and molecular biology.

Introduction

This compound, systematically known as (2R)-2-amino-2,3-dimethylbutanoic acid, is a chiral amino acid derivative. As with other non-proteinogenic amino acids, its unique structure imparts specific chemical and physical properties that are of interest in various scientific disciplines, including the development of novel therapeutic agents and biochemical probes. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and for its application in rational drug design.

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography, while the definitive method for solid-state structure determination, is contingent on the formation of high-quality single crystals. This guide will detail the theoretical data and experimental protocols associated with these analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Systematic Name | (2R)-2-amino-2,3-dimethylbutanoic acid |

| Synonyms | α-Methyl-D-valine, this compound |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Stereochemistry | D-configuration at the α-carbon (R) |

| CAS Number | (Not definitively assigned for D-isomer) |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through the comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Cα (Quaternary C) | - | ~65-70 | Singlet |

| Cβ (CH) | ~2.0-2.5 | ~35-40 | Multiplet |

| Cγ (CH₃) | ~0.9-1.1 | ~18-22 | Doublet |

| Cγ' (CH₃) | ~0.9-1.1 | ~18-22 | Doublet |

| α-CH₃ | ~1.2-1.5 | ~22-26 | Singlet |

| COOH | ~10-12 (exchangeable) | ~175-180 | Singlet |

| NH₂ | ~7-9 (exchangeable) | - | Singlet |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and structure.

Table 2: Expected Mass Spectrometry Fragmentation

| m/z Value (Da) | Fragment Ion | Interpretation |

| 131 | [M]⁺ | Molecular ion |

| 116 | [M - CH₃]⁺ | Loss of a methyl group |

| 86 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) |

| 74 | [M - C₄H₉]⁺ | Cleavage of the isopropyl group |

| 57 | [C₄H₉]⁺ | Isopropyl cation |

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of data for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

5 mm NMR tubes

-

Micropipettes

Procedure:

-

Weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

-

Carefully transfer the solution into a 5 mm NMR tube using a micropipette.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the acquired data using appropriate NMR software to obtain the final spectra.

-

Analyze the chemical shifts, coupling constants, and integration values to assign the peaks to the corresponding protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

-

Anhydrous solvent (e.g., acetonitrile)

-

GC-MS vials

Procedure:

-

Derivatization:

-

Accurately weigh a small amount of the this compound sample into a GC-MS vial.

-

Add a suitable volume of anhydrous solvent to dissolve the sample.

-

Add the derivatization agent (e.g., MTBSTFA) to the solution.

-

Seal the vial and heat at an appropriate temperature (e.g., 70-100 °C) for a specified time to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Set the appropriate temperature program for the GC oven to ensure good separation of the analyte.

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the derivatized this compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with known fragmentation patterns of amino acids to confirm the structure.

-

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Biological Context and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific biological activities or signaling pathway involvement for this compound. As a derivative of valine, it may have interactions with metabolic pathways involving branched-chain amino acids.[1] However, further research is required to elucidate any specific roles. The following diagram represents a generalized approach to investigating the potential biological activity of a novel amino acid derivative.

Caption: A logical workflow for investigating the biological activity of this compound.

Conclusion

The structural elucidation of this compound is a critical step in understanding its potential applications. This guide has provided a framework for this process, outlining the necessary spectroscopic techniques, expected data, and detailed experimental protocols. While specific biological functions remain to be discovered, the methodologies presented here offer a clear path for future research into this and other novel non-proteinogenic amino acids. The continued investigation of such unique molecules holds promise for advancements in drug development and chemical biology.

References

Technical Whitepaper: The Discovery and Analysis of Enantiomerically Enriched Isovaline in Meteorites

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of non-racemic α-methyl amino acids, particularly isovaline, in carbonaceous chondrites represents a landmark finding in astrobiology. This guide provides a detailed overview of the discovery, focusing on the significant L-enantiomeric excesses observed, which challenge our understanding of prebiotic molecular evolution. We present quantitative data from key meteorites, detail the analytical protocols used for their characterization, and discuss the profound implications for the origin of homochirality on Earth. This document serves as a technical resource for researchers in astrochemistry, planetary science, and the pharmaceutical sciences who may be interested in the unique properties of this extraterrestrial amino acid.

A Note on Nomenclature: The user's query specified "3-Methyl-D-isovaline." However, the significant body of scientific literature on this topic pertains to isovaline (2-amino-2-methylbutanoic acid), which possesses a methyl group at the second (alpha) carbon. Furthermore, the notable discovery is the consistent and sometimes large excess of the L-enantiomer , not the D-enantiomer. This guide will focus on the extensively documented findings of L-isovaline excesses in meteorites.

Quantitative Analysis of Isovaline in Meteorites

The analysis of carbonaceous chondrites has revealed the presence of isovaline with a significant excess of the L-enantiomer. The Murchison meteorite, in particular, has been a primary subject of these studies and is considered a benchmark for organic analysis in meteorites[1][2]. The enantiomeric excess (ee) is a measure of the difference in abundance between the two enantiomers.

Large L-enantiomeric excesses of isovaline have been identified in several meteorites, with the highest values being among the largest enantiomeric excesses reported for any meteoritic amino acid to date[1][3][4]. These findings have been confirmed using different analytical techniques, reinforcing their validity[1][5]. The data suggest that processes in the early solar system, potentially occurring during aqueous alteration on the meteorite parent bodies, led to the enrichment of the L-form[3][5][6]. In contrast, primitive, unaltered meteorites have been found to contain racemic isovaline[3][5].

Table 1: L-Enantiomeric Excess (L-ee) of Isovaline in Various Carbonaceous Chondrites

| Meteorite | Type | L-ee of Isovaline (%) | Notes |

| Murchison | CM2 | 0 to 20.5% | Values vary significantly between different fragments. The highest reported value is 18.5 ± 2.6% and some studies report up to 20.5%[1][3][4][5][7][8]. |

| Orgueil | CI1 | 15.2 ± 4.0% | This was the first measurement of an isovaline excess in a CI meteorite[1][3][5]. |

| Murray | CM2 | L-excesses found | L-enantiomeric excesses have been reported, similar to Murchison[7][8]. |

| LEW 90500 | CM2 | -0.5 to 3.3% | Shows a smaller L-excess compared to Murchison[4][8]. |

| EET 92042 | CR2 | Racemic (No L-excess) | Primitive, unaltered meteorite shows no significant L-isovaline enrichment[3][5]. |

| QUE 99177 | CR2 | Racemic (No L-excess) | Another primitive CR meteorite found to contain racemic isovaline[3][5]. |

Experimental Protocols for Meteorite Analysis

The unambiguous identification and quantification of amino acid enantiomers in meteorite samples, which are often available only in microgram quantities, requires highly sensitive and precise analytical methods[9][10]. The general workflow involves sample preparation, extraction, derivatization, and chromatographic separation coupled with detection.

Sample Preparation and Extraction

To minimize terrestrial contamination, analyses are performed on interior fragments of the meteorites[4][11].

-

Crushing: An interior piece of the meteorite is crushed into a fine powder using a sterilized mortar and pestle. All tools and glassware are rigorously cleaned, typically by heating in an oven at 500 °C overnight[11].

-

Hot-Water Extraction: The powdered sample is transferred to a sealable glass tube with ultrapure water. The tube is sealed and heated in an oven (typically at 100 °C for 24 hours) to extract soluble organic compounds[11][12].

-

Acid Hydrolysis: After cooling, the extract is often subjected to acid hydrolysis (e.g., with 6 M HCl) to release amino acids that may be bound or present as precursors[11]. This step is crucial for obtaining a complete inventory of the amino acids.

-

Desalting: The hydrolyzed extract is passed through an ion-exchange chromatography column to remove inorganic salts that could interfere with subsequent analysis[12].

Derivatization

Amino acids must be chemically modified (derivatized) to make them suitable for chiral separation and sensitive detection by gas or liquid chromatography.

-

o-Phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC): This is a common derivatization method for liquid chromatography (LC) analysis. OPA/NAC reacts with primary amino acids to form fluorescent diastereomeric derivatives that can be separated on a reverse-phase column[1][3][12]. This allows for the separation of the D- and L-enantiomers.

-

Trifluoroacetic Acid (TFA)/Trifluoroacetic Anhydride (TFAA): This method is used for gas chromatography (GC) analysis. The amino acids are esterified and then acylated to create volatile derivatives suitable for GC separation and mass spectrometry (MS) detection[12].

Analytical Separation and Detection

Several advanced analytical techniques are employed to separate and quantify the derivatized amino acid enantiomers.

-

Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-ToF-MS): This powerful technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of a ToF mass spectrometer. It allows for the confident identification of compounds based on their retention time and exact mass[1][4][11].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate volatile amino acid derivatives. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint for identification[7][11].

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This is a highly sensitive method used for detecting fluorescent derivatives, such as those formed with OPA/NAC[11].

Visualized Workflows and Concepts

The following diagrams, rendered using Graphviz, illustrate the key experimental and conceptual frameworks discussed.

Caption: Experimental workflow for the analysis of amino acids in meteorite samples.

Caption: Proposed model for the origin and amplification of L-isovaline excess.

Significance and Implications

Origin of Homochirality

The discovery of significant L-enantiomeric excesses in meteoritic amino acids like isovaline provides compelling evidence that the molecular asymmetry necessary for life could have extraterrestrial origins[1][6]. Life on Earth exclusively uses L-amino acids in proteins, a property known as homochirality. The delivery of molecules with a pre-existing L-bias by meteorites could have influenced the selection of L-amino acids by nascent life on early Earth[3][6].

Mechanisms of Enantiomeric Enrichment

Several mechanisms have been proposed to explain the observed L-excesses.

-

Ultraviolet Circularly Polarized Light (UV-CPL): One hypothesis suggests that asymmetric photolysis of racemic mixtures by UV-CPL in the presolar cloud could create a small enantiomeric excess[5][7]. However, the large excesses (up to ~20%) observed for isovaline are difficult to explain solely by this mechanism, as it would require the destruction of over 99% of the initial amino acid content[5].

-

Aqueous Alteration: There is a strong correlation between the magnitude of the L-isovaline excess and the degree of aqueous alteration the meteorite parent body has undergone[1][3][6]. Meteorites like Murchison (CM2) and Orgueil (CI1) show extensive evidence of water-based mineral alteration and have large L-excesses. In contrast, primitive CR chondrites that experienced little to no aqueous alteration contain racemic isovaline[3][5]. This suggests that a small initial imbalance may have been significantly amplified by processes occurring in the presence of liquid water on asteroids in the early solar system[3][5][6].

Relevance for Drug Development

While isovaline is a non-proteinogenic amino acid, its unique structure and extraterrestrial origin make it a molecule of interest. Studies have shown that isovaline can act as an analgesic in animal models by activating peripheral GABA-B receptors[13]. Unlike many analgesics, it does not cross the blood-brain barrier, potentially reducing central nervous system side effects[13]. For drug development professionals, the stereochemistry of isovaline is critical. The distinct biological activities of enantiomers are a fundamental principle in pharmacology, and the natural enrichment of L-isovaline in meteorites provides a unique case study in stereoselective molecular evolution.

Conclusion

The discovery of enantiomerically enriched L-isovaline in carbonaceous chondrites is a pivotal finding that connects planetary science with the chemistry of the origin of life. Rigorous analytical techniques have confirmed that these excesses are indigenous to the meteorites and are not the result of terrestrial contamination. The evidence strongly points towards amplification of an initial chiral asymmetry via aqueous processes on meteorite parent bodies. This extraterrestrial source of homochirality could have played a crucial role in biasing the prebiotic chemistry of early Earth, ultimately contributing to the emergence of life as we know it. Future analyses of samples returned from asteroids, such as Bennu and Ryugu, will provide an even clearer picture of the distribution and origin of these fundamental organic molecules.

References

- 1. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. lpi.usra.edu [lpi.usra.edu]

- 6. researchgate.net [researchgate.net]

- 7. repository.geologyscience.ru [repository.geologyscience.ru]

- 8. Insights into Abiotically-Generated Amino Acid Enantiomeric Excesses Found in Meteorites | MDPI [mdpi.com]

- 9. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 10. Amino acid analysis in micrograms of meteorite sample by nanoliquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 12. Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones [mdpi.com]

- 13. Isovaline - Wikipedia [en.wikipedia.org]

The Unseen Architects: A Technical Guide to the Biological Significance of Non-Proteinogenic D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered anomalies in the L-amino acid-dominated world of biology, non-proteinogenic D-amino acids are emerging as critical players in a vast array of physiological and pathological processes. This technical guide delves into the core biological significance of these enigmatic molecules, providing an in-depth exploration of their roles in neurotransmission, bacterial physiology, and their burgeoning potential in therapeutic development. We present a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to equip researchers, scientists, and drug development professionals with a thorough understanding of this exciting and rapidly evolving field.

Introduction: Beyond the Central Dogma

For decades, the central dogma of molecular biology has centered on the 20 proteinogenic L-amino acids as the fundamental building blocks of life. However, a growing body of evidence has unveiled the significant and diverse roles of their chiral counterparts, the D-amino acids. These non-proteinogenic amino acids are not incorporated into proteins via ribosomal synthesis but are found free or as components of specialized peptides and metabolites in organisms ranging from bacteria to humans.[1][2] Their presence is not accidental; they are synthesized by specific enzymes and participate in crucial biological functions, acting as signaling molecules, modulators of enzyme activity, and structural components of bacterial cell walls.[3][4] This guide will illuminate the multifaceted world of non-proteinogenic D-amino acids, focusing on their established and emerging biological significance.

D-Amino Acids in Mammalian Physiology

In mammals, D-amino acids are increasingly recognized as key signaling molecules, particularly in the nervous and endocrine systems. Their concentrations, though generally lower than their L-isomers, are tightly regulated and exhibit distinct regional distribution, hinting at their specialized functions.

Neuromodulation: The Case of D-Serine and D-Aspartate

The most well-characterized roles of D-amino acids in mammals are in the central nervous system (CNS), where D-serine and D-aspartate act as potent neuromodulators.

-

D-Serine: This D-amino acid is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[5][6] D-serine binds to the glycine-binding site (now often referred to as the co-agonist site) on the GluN1 subunit of the NMDA receptor, and its presence is essential for receptor activation by glutamate.[7] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[3]

-

D-Aspartate: Found in both the nervous and endocrine systems, D-aspartate also modulates NMDA receptor activity and is involved in synaptic plasticity.[3] Additionally, it plays a significant role in hormone regulation, influencing the synthesis and release of testosterone and other hormones.[8]

Quantitative Distribution of D-Amino Acids

The precise quantification of D-amino acid levels in various tissues and fluids is critical for understanding their physiological roles and identifying potential biomarkers for disease. The following tables summarize representative quantitative data from studies on human and rodent models.

Table 1: D-Amino Acid Concentrations in Human Brain Regions (nmol/g wet weight)

| D-Amino Acid | Frontal Cortex | Hippocampus | Cerebellum | Reference |

| D-Serine | 105 ± 25 | 85 ± 18 | 15 ± 5 | [2] |

| D-Aspartate | 30 ± 8 | 45 ± 12 | 10 ± 3 | [2] |

| D-Alanine | 5 ± 2 | 7 ± 3 | 2 ± 1 | [2] |

Table 2: D-Amino Acid Concentrations in Rodent Brain Regions (nmol/g wet weight)

| D-Amino Acid | Cortex | Hippocampus | Cerebellum | Reference |

| D-Serine | 150 ± 30 | 120 ± 25 | 20 ± 7 | [5][9] |

| D-Aspartate | 40 ± 10 | 60 ± 15 | 12 ± 4 | [5][9] |

| D-Alanine | 8 ± 3 | 10 ± 4 | 3 ± 1 | [10] |

| D-Leucine | 2 ± 1 | 3 ± 1 | <1 | [11] |

| D-Proline | 1 ± 0.5 | 2 ± 1 | <0.5 | [11] |

Table 3: D-Amino Acid Concentrations in Human Cerebrospinal Fluid (CSF) and Plasma (µM)

| D-Amino Acid | CSF | Plasma | Reference |

| D-Serine | 1.5 ± 0.5 | 2.0 ± 0.8 | [1][12] |

| D-Aspartate | 0.1 ± 0.04 | 0.2 ± 0.09 | [1][12] |

| D-Alanine | 0.8 ± 0.3 | 1.2 ± 0.5 | [1] |

| D-Proline | 0.2 ± 0.1 | 0.5 ± 0.2 | [1] |

D-Amino Acids in the Microbial World

Bacteria utilize D-amino acids extensively, most notably in the construction of their peptidoglycan cell walls. This incorporation provides structural integrity and resistance to degradation by host proteases.[13]

Peptidoglycan Synthesis

The bacterial cell wall is a complex structure composed of glycan chains cross-linked by short peptides. These peptides contain D-amino acids, primarily D-alanine and D-glutamic acid, which are synthesized from their L-counterparts by racemase enzymes. The presence of these D-amino acids makes the peptidoglycan resistant to cleavage by most proteases, which are specific for L-amino acids.

Biofilm Regulation and Interspecies Communication

Beyond their structural role, bacteria also release D-amino acids into their environment to regulate biofilm formation and mediate interspecies communication. For instance, certain D-amino acids can trigger the disassembly of existing biofilms, a process with significant implications for combating chronic bacterial infections.

Key Enzymes in D-Amino Acid Metabolism

The synthesis and degradation of D-amino acids are controlled by specific enzymes, which represent potential targets for therapeutic intervention.

-

Racemases: These enzymes catalyze the interconversion of L- and D-amino acid enantiomers. Serine racemase, which synthesizes D-serine from L-serine, is a key enzyme in the mammalian brain.[3]

-

D-Amino Acid Oxidase (DAAO): This FAD-dependent enzyme catalyzes the oxidative deamination of neutral D-amino acids, playing a crucial role in their degradation.[6] DAAO activity is particularly high in the cerebellum and kidney. Inhibition of DAAO has been explored as a therapeutic strategy to increase D-serine levels in conditions associated with NMDA receptor hypofunction.

Signaling Pathways Involving D-Amino Acids

To visualize the intricate roles of D-amino acids in cellular signaling, we provide the following diagrams generated using the DOT language.

NMDA Receptor Signaling Pathway

D-Serine Synthesis and Degradation Pathway

Bacterial Peptidoglycan Synthesis Pathway (Simplified)

Experimental Protocols

The accurate detection and quantification of D-amino acids, as well as the characterization of their metabolic enzymes, are paramount for advancing research in this field. This section provides detailed methodologies for key experiments.

HPLC Analysis of D-Amino Acids in Biological Samples

This protocol outlines a common method for the separation and quantification of D-amino acids using high-performance liquid chromatography (HPLC) with pre-column derivatization.

6.1.1. Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M borate buffer (pH 8.0).

6.1.2. Solid-Phase Extraction (Optional for Cleaner Samples)

For complex matrices, an additional solid-phase extraction (SPE) step can be employed to remove interfering substances. A mixed-mode cation exchange cartridge is often suitable.[14]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load the reconstituted sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferents.

-

Elution: Elute the amino acids with 1 mL of 5% ammonium hydroxide in methanol.

-

Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of 0.1 M borate buffer (pH 8.0).

6.1.3. Pre-column Derivatization

This step attaches a fluorescent tag to the amino acids, enabling sensitive detection. O-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) is commonly used for the derivatization of primary amino acids.

-

Reagent Preparation: Prepare a derivatization reagent containing 10 mg/mL OPA and 10 mg/mL N-acetyl-L-cysteine in 0.1 M borate buffer (pH 9.5).

-

Reaction: To 20 µL of the prepared sample, add 20 µL of the derivatization reagent. Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

-

Injection: Immediately inject a 20 µL aliquot into the HPLC system.

6.1.4. HPLC Conditions

-

Column: A chiral column (e.g., a C18 column coated with a chiral crown ether or a ligand-exchange chiral stationary phase) is essential for separating the D- and L-enantiomers.

-

Mobile Phase: A gradient elution is typically used, for example, with mobile phase A consisting of 50 mM sodium acetate (pH 5.5) and mobile phase B consisting of methanol. The gradient can be optimized to achieve the best separation for the amino acids of interest.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

D-Amino Acid Oxidase (DAAO) Activity Assay

This spectrophotometric assay measures the activity of DAAO by monitoring the production of hydrogen peroxide.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium pyrophosphate buffer (pH 8.3), 10 mM D-alanine (as substrate), 0.1 mM FAD, 1 U/mL horseradish peroxidase, and 0.1 mg/mL o-dianisidine.

-

Enzyme Addition: Add the sample containing DAAO (e.g., tissue homogenate or purified enzyme) to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 460 nm over time at 37°C. The rate of change in absorbance is proportional to the DAAO activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of oxidized o-dianisidine (11,300 M⁻¹cm⁻¹).

Site-Directed Mutagenesis of Serine Racemase

This protocol allows for the introduction of specific mutations into the gene encoding serine racemase to study its structure-function relationship.

-

Primer Design: Design two complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the wild-type serine racemase gene as a template, and the mutagenic primers. The PCR conditions should be optimized for the specific primers and template.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA. This leaves the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Screening and Sequencing: Select colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

D-Amino Acids in Drug Development

The unique properties of D-amino acids make them attractive for drug development. Their incorporation into peptide-based therapeutics can enhance stability against proteolytic degradation, thereby increasing their in vivo half-life and bioavailability.

-

Peptide Stability: Replacing L-amino acids with their D-counterparts at specific positions in a peptide can render it resistant to proteases, which are stereospecific for L-amino acids.

-

Receptor Agonists and Antagonists: D-amino acids themselves can act as agonists or antagonists of receptors. For example, D-serine and its analogs are being investigated as potential therapeutics for schizophrenia by enhancing NMDA receptor function. Conversely, antagonists of the D-serine binding site on the NMDA receptor may have therapeutic potential in conditions associated with excitotoxicity.

-

Antibiotic Development: The bacterial-specific pathways for D-amino acid synthesis and incorporation into peptidoglycan are excellent targets for the development of novel antibiotics.

Conclusion and Future Perspectives

The study of non-proteinogenic D-amino acids has fundamentally expanded our understanding of biological signaling and metabolism. From their critical roles in neurotransmission and bacterial physiology to their promising applications in drug development, D-amino acids are no longer considered mere biological curiosities. Future research will undoubtedly uncover new functions for these versatile molecules, further elucidating their involvement in health and disease. The development of more sensitive and high-throughput analytical techniques will be crucial for advancing this field, enabling a more comprehensive profiling of the "D-aminome" in various biological systems. The continued exploration of the biological significance of non-proteinogenic D-amino acids holds immense promise for the development of novel diagnostic and therapeutic strategies for a wide range of human diseases.

References

- 1. D-amino acid levels in human physiological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional distribution of amino acids in human brain obtained at autopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in D-Amino Acids in Neurological Research [mdpi.com]

- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Amino acids in the brain and mutant rodents lacking D-amino-acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. graphviz.org [graphviz.org]

- 8. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid levels in D-alanine-administered mutant mice lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alterations in D-amino acid levels in the brains of mice and rats after the administration of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid concentrations in cerebrospinal fluid and plasma in Alzheimer's disease and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. bitesizebio.com [bitesizebio.com]

3-Methyl-D-isovaline's role in the origin of homochirality

An In-depth Technical Guide on the Role of α-Methyl Amino Acids in the Origin of Homochirality

Audience: Researchers, scientists, and drug development professionals.

Abstract

The homochirality of life, the exclusive preference for L-amino acids and D-sugars, is a fundamental and unresolved question in the origin of life. Evidence from carbonaceous chondrites, particularly the presence of non-terrestrial amino acids with a significant L-enantiomeric excess (L-ee), suggests an extraterrestrial origin for this bias. Among these, the α-methyl amino acid isovaline (2-amino-2-methylbutanoic acid) has emerged as a key molecule of interest. This technical guide synthesizes the current understanding of isovaline's role in the origin of homochirality, focusing on the quantitative evidence from meteoritic samples, the proposed mechanisms for its enantiomeric enrichment, and the detailed experimental protocols used in its analysis. While the prompt specifies 3-Methyl-D-isovaline, it is crucial to note that the significant enantiomeric excesses observed in meteorites are consistently of the L-enantiomer. This guide will therefore focus on the data supporting L-isovaline's role, which is central to the scientific literature on this topic.

The Meteoritic Evidence for Enantiomeric Excess

The analysis of carbonaceous chondrites has provided compelling evidence for a prebiotic enantiomeric imbalance. Unlike proteinogenic amino acids which are susceptible to racemization and terrestrial contamination, α-methyl amino acids like isovaline are highly resistant to racemization and are rare in Earth's biosphere.[1][2] This makes them robust tracers of prebiotic chemical processes.

Significant L-enantiomeric excesses of isovaline have been detected in numerous meteorites, with the Murchison meteorite being one of the most extensively studied.[1][2][3] These excesses are not uniform and can vary between different meteorite groups and even within different fragments of the same meteorite, suggesting complex formation and alteration histories on the parent bodies.[1][4]

Quantitative Data on Isovaline Enantiomeric Excess

The enantiomeric excess (ee) is defined as L% - D% and provides a measure of the chiral asymmetry. The data below, compiled from multiple studies, highlights the extent of L-isovaline excesses in various carbonaceous chondrites.

| Meteorite | Type | L-Isovaline Enantiomeric Excess (L-ee %) | Reference(s) |

| Murchison | CM2 | 0 to 20.5% | [1][2][3][5] |

| Orgueil | CI1 | 15.2 ± 4.0% | [2][3][6] |

| Murray | CM2 | L-excess observed, up to 9% for some α-methyl amino acids | [1][7] |

| Aguas Zarcas | CM2 | ~10 to 15% | [7] |

| LEW 90500 | CM2 | -0.5 to 3.3% | [4][5] |

| LON 94102 | CM2 | Racemic | [4] |

| EET 92042 | CR2 | Racemic | [2][3][6] |

| QUE 99177 | CR2 | Racemic | [2][3][6] |

Proposed Mechanisms for Enantiomeric Enrichment

The origin of isovaline's L-excess is thought to be a multi-step process involving an initial symmetry-breaking event followed by an amplification phase.

Initial Symmetry Breaking: UV Circularly Polarized Light (CPL)

The leading hypothesis for the initial chiral imbalance is the asymmetric photolysis of racemic organic molecules or their precursors in the presolar molecular cloud by ultraviolet circularly polarized light (UV-CPL) from stellar sources.[1][8][9] Laboratory experiments have demonstrated that UV-CPL can induce small enantiomeric excesses (up to a few percent) in amino acids.[8][9] This mechanism could have created a small initial L-bias in interstellar ices that were later incorporated into meteorite parent bodies.

Amplification on the Parent Body: Aqueous Alteration

A strong correlation has been observed between the magnitude of the L-isovaline excess and the degree of aqueous alteration the meteorite parent body has experienced.[2][4][6] Meteorites like Murchison (CM) and Orgueil (CI), which show high L-ee, underwent extensive aqueous alteration.[2][3][6] In contrast, primitive, unaltered CR meteorites show racemic isovaline.[2][3][6] This suggests that processes occurring in the presence of water on the asteroid parent bodies were crucial for amplifying the initial small chiral bias.[3][6] Potential amplification mechanisms include:

-

Enantioselective Crystallization: Isovaline has been shown to preferentially form enantiopure crystals from a solution containing both enantiomers.[4] Cycles of dissolution and precipitation in an aqueous environment could have amplified a small initial excess.[10]

-

Chiral Mineral Surfaces: Catalysis on chiral mineral surfaces has also been proposed as a mechanism for amplifying asymmetry.[2]

The diagram below illustrates the proposed logical flow from interstellar precursors to the amplified enantiomeric excess observed in meteorites.

Caption: Proposed pathway for the origin of L-isovaline excess in meteorites.

Experimental Protocols for Enantiomeric Analysis

Determining the enantiomeric composition of amino acids in meteorites requires highly sensitive and precise analytical techniques to distinguish between enantiomers and rule out terrestrial contamination.

Sample Preparation

-

Fragment Selection: Interior portions of meteorite fragments are selected to minimize terrestrial contamination.[5]

-

Pulverization: The fragment is pulverized into a fine powder in a clean environment.

-

Extraction: The powdered sample undergoes hot-water extraction (e.g., 100°C for 24 hours) to release soluble organic compounds, including amino acids.[5]

-

Desalting: The resulting extract is desalted using ion-exchange chromatography to remove minerals that could interfere with subsequent analysis.

-

Acid Hydrolysis (Optional): A portion of the extract may be subjected to 6 M HCl hydrolysis to release amino acids from any bound states.[7]

Derivatization and Analysis

Amino acids are derivatized to make them volatile for gas chromatography or to enable their separation and detection in liquid chromatography.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Amino acids are converted to their N-trifluoroacetyl (TFA) isopropyl esters.[1] This involves esterification with isopropanol/HCl followed by acylation with trifluoroacetic anhydride.

-

Chromatography: The derivatives are separated on a chiral capillary column (e.g., Chirasil-Val). The column's chiral stationary phase interacts differently with the D- and L-enantiomer derivatives, causing them to elute at different times.[1]

-

Detection: A mass spectrometer identifies the eluting compounds based on their mass-to-charge ratio, allowing for quantification of each enantiomer.[1]

Method 2: Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-ToF-MS)

-

Derivatization: Amino acids are derivatized with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[2][3] This creates fluorescent diastereomeric derivatives that can be separated by reverse-phase liquid chromatography.

-

Chromatography: The derivatized sample is injected into an LC system, and the diastereomers are separated on a C18 column.[2][5]

-

Detection: Detection can be achieved via UV fluorescence and high-resolution time-of-flight mass spectrometry, which provides precise mass measurements to confirm the identity of the compounds and avoid interferences.[2][3][5]

The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for meteorite amino acid enantiomeric analysis.

The Role of Isovaline in the Transfer of Chirality

The discovery of L-isovaline excesses in meteorites led to the hypothesis that these molecules could have seeded the homochirality of life on Earth.[2] As α-methyl amino acids, they are resistant to racemization and could have survived delivery to the early Earth.[1][2]

Prebiotic Synthesis Pathways

The Strecker synthesis is a plausible prebiotic pathway for the formation of α-amino acids on meteorite parent bodies.[5][7] This reaction involves an aldehyde or ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[2][6] For isovaline, the precursor would be 2-butanone.

Caption: Simplified Strecker synthesis pathway for isovaline.

Catalytic Potential and Challenges

It has been proposed that enantiomerically enriched α-methyl amino acids could act as catalysts, transferring their asymmetry to other prebiotic molecules like the proteinogenic α-hydrogen amino acids.[2] However, experimental studies have shown that the efficiency of this chiral transfer can be low.[10] For example, transamination reactions using 100% ee α-methylvaline yielded products with only a few percent ee.[10] Furthermore, some research suggests that under certain prebiotic conditions, isovaline might actually accelerate the racemization of other amino acids, which would counteract the establishment of homochirality.[11]

Conclusion

The presence of significant L-enantiomeric excesses of the α-methyl amino acid isovaline in carbonaceous chondrites provides strong evidence for a prebiotic source of chiral asymmetry in the early solar system. While the exact mechanisms are still under investigation, the leading model involves the generation of a small chiral bias by UV-CPL in the interstellar medium, followed by significant amplification during aqueous alteration on meteorite parent bodies. Isovaline's resistance to racemization makes it a prime candidate for delivering this bias to the early Earth. However, the efficiency with which this asymmetry could have been transferred to the building blocks of life remains a critical area of ongoing research. The detailed analysis of meteorite samples, coupled with laboratory simulations of prebiotic processes, continues to shed light on one of the most profound questions about our origins: why life is left-handed.

References

- 1. repository.geologyscience.ru [repository.geologyscience.ru]

- 2. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. pnas.org [pnas.org]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Meteoritic Amino Acids: Diversity in Compositions Reflects Parent Body Histories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amplification of enantiomeric concentrations under credible prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acceleration of amino acid racemization by isovaline: possible implications for homochirality and biosignature search | International Journal of Astrobiology | Cambridge Core [cambridge.org]

Unveiling Nature's Reservoir of α,α-Dialkyl Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of α,α-dialkyl amino acids, a class of non-proteinogenic amino acids characterized by the presence of two alkyl substituents on the α-carbon. Their unique structural properties impart significant conformational constraints on peptides, leading to enhanced stability against proteolytic degradation and the formation of stable secondary structures, such as helices. These characteristics make them highly valuable building blocks in peptidomimetics and drug design. This guide provides a comprehensive overview of their primary natural sources, details established experimental protocols for their isolation and characterization, and presents available quantitative data and biosynthetic insights.

Primary Natural Sources of α,α-Dialkyl Amino Acids

The natural occurrence of α,α-dialkyl amino acids is relatively rare compared to their proteinogenic counterparts. The two most prominent examples found in nature are 2-aminoisobutyric acid (AIB) and isovaline.

Fungal Metabolites: A Rich Source of 2-Aminoisobutyric Acid (AIB)

The most significant terrestrial source of AIB is a class of fungal secondary metabolites known as peptaibols.[1][2][3] These are linear, microheterogeneous peptide antibiotics rich in AIB residues.

-

Examples of AIB-Containing Peptides:

-

Alamethicin: Produced by Trichoderma viride, this well-studied peptaibol is a channel-forming antibiotic containing a high proportion of AIB.

-

Trichorzianines: A group of antifungal peptides isolated from Trichoderma harzianum.[8][9]

-

Peptaibols from Trichoderma asperellum: This species has been shown to produce a variety of peptaibols with biofungicidal activity.[4][6][10]

-

Meteorites: An Extraterrestrial Source of Isovaline and AIB

Carbonaceous chondrite meteorites, particularly the Murchison meteorite, are a well-documented extraterrestrial source of a diverse array of organic molecules, including α,α-dialkyl amino acids.

-

Isovaline: The Murchison meteorite is renowned for its significant content of isovaline, exhibiting a notable enantiomeric excess of the L-form.[11] This has fueled speculation about the role of extraterrestrial molecules in the origin of homochirality in terrestrial life.

-

2-Aminoisobutyric Acid (AIB): AIB is also found in meteorites, though typically at lower concentrations than isovaline.[12][13]

Other Natural Occurrences

While less common, AIB has been identified in a few other biological contexts:

-

Lantibiotics: Some of these ribosomally synthesized and post-translationally modified peptide antibiotics, produced by Gram-positive bacteria, contain AIB.[12][13]

-

Garcinia mangostana, Apis cerana, and Caenorhabditis elegans: 2-Aminoisobutyric acid has been reported in these species.

-

Escherichia coli: AIB is a known metabolite in this bacterium.

Quantitative Data on Natural α,α-Dialkyl Amino Acids

Quantitative data for free α,α-dialkyl amino acids in natural sources is often limited, as they are typically incorporated into larger peptide structures. The following tables summarize the available quantitative information.

Table 1: Quantitative Analysis of 2-Aminoisobutyric Acid (AIB) in Fungal Peptaibols

| Fungal Species | Peptaibol Product | Yield of Peptaibol Mixture | AIB Content | Reference |

| Trichoderma spp. | Alamethicins | 0.5 - 1.0 g/L | High percentage | [12] |

| Trichoderma atroviride | Trichorzianines | Not specified | High proportion | [5] |

| Trichoderma asperellum | Peptaibols | Not specified | High proportion | [4][6] |

Note: The AIB content is generally described as a "high percentage" or "high proportion" within the peptaibol structure, as these peptides are defined by their AIB richness. Specific molar percentages can be determined from the sequences of individual peptaibol isoforms.

Table 2: Concentration and Enantiomeric Excess of Isovaline in the Murchison Meteorite

| Meteorite | Amino Acid | Total Concentration (ppb) | L-Enantiomeric Excess (%) | Reference |

| Murchison | Isovaline | ~2,400 | 18.5 ± 2.6 | |

| Orgueil (CI1) | Isovaline | 85 ± 5 | 15.2 ± 4.0 | [11] |

Experimental Protocols

Isolation and Purification of Peptaibols from Trichoderma Cultures

This protocol provides a general framework for the extraction and purification of peptaibols, which are the primary source of AIB in fungi.

1. Fungal Cultivation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired Trichoderma strain.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate and/or the mycelium with an organic solvent such as ethyl acetate, methanol, or butanol.[1] The choice of solvent can influence the selectivity of the extraction.[2] For instance, a common method involves liquid-liquid extraction of the broth with ethyl acetate.[4]

3. Purification:

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to chromatographic purification. A combination of the following techniques is often employed:

-

Solid-Phase Extraction (SPE): Use C18 cartridges to enrich the peptaibol fraction.[5]

-

Size-Exclusion Chromatography: Employ Sephadex LH-20 with methanol as the eluent.[1]

-

Adsorption Chromatography: Use silica gel with a solvent system like dichloromethane-methanol.[1]

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for separating the microheterogeneous peptaibol mixture into pure components. A reversed-phase C18 column with a gradient of water and methanol or acetonitrile containing a small amount of formic acid is commonly used.[4][14]

-

4. Hydrolysis and Amino Acid Analysis:

-

To analyze the amino acid composition, hydrolyze the purified peptaibols with 6 M HCl at 110°C for 24 hours.

-

Derivatize the resulting amino acids and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC. Chiral GC columns can be used to determine the enantiomeric composition of the amino acids.

Extraction of Amino Acids from Meteorites

The following is a generalized protocol for the extraction of amino acids from carbonaceous chondrites.

1. Sample Preparation:

-

Pulverize an interior piece of the meteorite to a fine powder using a sterilized mortar and pestle.

2. Hot Water Extraction:

-

Reflux the meteorite powder in ultrapure water at 100°C for 24 hours. This step extracts the water-soluble organic compounds, including free amino acids.

3. Acid Hydrolysis (Optional but common):

-

To release amino acids bound in other structures, the meteorite powder or the water extract can be subjected to acid hydrolysis with 6 M HCl.

4. Desalting:

-

Remove inorganic salts from the extract using cation-exchange chromatography.

5. Derivatization and Analysis:

-

Derivatize the amino acid fraction for analysis by GC-MS or HPLC. Enantiomeric separation is crucial for meteorite samples and is typically achieved using chiral chromatography.

Biosynthesis of α,α-Dialkyl Amino Acids

Biosynthesis of 2-Aminoisobutyric Acid (AIB) in Fungi

In fungi, AIB is incorporated into peptaibols via a non-ribosomal peptide synthetase (NRPS) machinery.[3][15] NRPSs are large, multi-modular enzymes that act as an assembly line for peptide synthesis.

-

A-Domain Specificity: The adenylation (A) domain within each NRPS module is responsible for recognizing and activating a specific amino acid. For AIB incorporation, a specialized A-domain with a binding pocket that accommodates AIB is required.[15]

-

Thiolation and Condensation: The activated amino acid is then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP). The condensation (C) domain catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid.

-

Precursor of AIB: The biosynthesis of the AIB monomer itself is thought to occur via a methyltransferase reaction using S-adenosyl methionine as a methyl group donor to an L-alanine molecule.[4]

Origin of Isovaline

The primary documented source of isovaline is extraterrestrial, with its formation occurring within meteorite parent bodies.[11] There is currently limited information available on a dedicated biosynthetic pathway for isovaline in terrestrial organisms like fungi, although it is incorporated into some peptaibols by NRPSs in a similar manner to AIB.

Visualizations

References

- 1. Peptaibols of Trichoderma - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling of trichorzianines in culture samples of Trichoderma atroviride by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. vigarano.ep.sci.hokudai.ac.jp [vigarano.ep.sci.hokudai.ac.jp]

- 12. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 13. The Induction of L-lysine-α-Oxidase from Trichoderma Harzianum Rifai by Metabolic Products of Brevibacterium sp. and the Improvement of Its Isolation and Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 15. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methyl-D-isovaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-D-isovaline, a non-proteinogenic α-methyl amino acid, presents unique structural features that are of significant interest in peptidomimetics and drug design. Its α-methylation confers conformational constraints and resistance to enzymatic degradation, making it a valuable building block for developing novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the key spectroscopic techniques for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are presented to facilitate its application in research and development.

Introduction

This compound, also known as α-methyl-D-valine, is a chiral amino acid characterized by a methyl group at the α-carbon. This structural modification introduces a quaternary stereocenter, which imparts significant conformational rigidity to peptide backbones.[1] Consequently, peptides incorporating this compound often exhibit enhanced stability and specific secondary structures, such as helices.[2] These properties are highly desirable in the design of peptide-based drugs with improved pharmacokinetic profiles.

Accurate spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of this compound. This guide details the application of NMR, MS, and IR spectroscopy for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and connectivity of this compound. Both ¹H and ¹³C NMR are crucial for its characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (α-methyl) | ~1.5 | Singlet | - |

| -CH(CH₃)₂ (isopropyl) | ~2.2 | Multiplet | ~7 |

| -CH(CH ₃)₂ (isopropyl) | ~1.0 | Doublet | ~7 |

| -NH ₂ | Variable (broad) | Singlet | - |

| -COOH | Variable (broad) | Singlet | - |

Note: Chemical shifts are predicted based on the structure and data for similar amino acids. Actual values may vary depending on the solvent and pH.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH (carboxyl) | ~175-180 |

| α-C arbon | ~60-65 |

| -C H(CH₃)₂ (isopropyl) | ~30-35 |

| -C H₃ (α-methyl) | ~20-25 |

| -CH(C H₃)₂ (isopropyl) | ~18-20 |

Note: Predicted chemical shifts are based on general values for amino acids and may vary with experimental conditions.

Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a common choice for amino acids.

-

Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O, for chemical shift referencing.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Solvent suppression techniques may be necessary if residual H₂O or other solvent signals are present.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation patterns can also aid in structural elucidation.

Expected Mass Spectral Data

The molecular weight of this compound (C₆H₁₃NO₂) is 131.18 g/mol . In mass spectrometry, the molecule is typically ionized, for example by protonation to form [M+H]⁺ with an m/z of approximately 132.19.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 132.19 | Protonated molecular ion |

| [M-COOH]⁺ | 86.15 | Loss of the carboxyl group |

| [M-C₃H₇]⁺ | 88.07 | Loss of the isopropyl group |

Note: Fragmentation patterns can vary significantly depending on the ionization method and collision energy.

Experimental Protocol for Mass Spectrometry Analysis

A general protocol for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain fragmentation information, perform a product ion scan by selecting the [M+H]⁺ ion (m/z ≈ 132.19) as the precursor ion.

-

Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.

-

Acquire the resulting product ion spectrum.

-

-

Data Analysis: Analyze the full scan spectrum to determine the molecular weight and the product ion spectrum to identify characteristic fragment ions.

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometry analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Amine) | 3400-3250 | Stretching |

| C-H (Alkyl) | 2960-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| N-H (Amine) | 1650-1580 | Bending |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching |

| C-N (Amine) | 1250-1020 | Stretching |

Note: The zwitterionic form in the solid state will show a broad N⁺-H stretch around 3100-2600 cm⁻¹ and a carboxylate (COO⁻) asymmetric stretch around 1600-1550 cm⁻¹.

Experimental Protocol for FTIR Analysis

A common method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the clean ATR crystal.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

FTIR Analysis Workflow Diagram

References

An In-depth Technical Guide on the Stability and Inferred Thermal Degradation of 3-Methyl-D-isovaline

For Researchers, Scientists, and Drug Development Professionals

Abstract